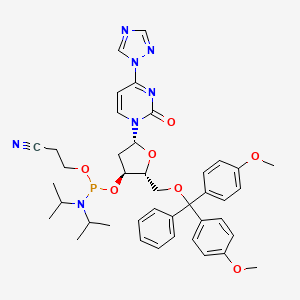![molecular formula C12H22N2O2 B566696 Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1246034-93-4](/img/structure/B566696.png)
Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It is a derivative of diazaspiro compounds, which are known for their diverse biological activities.
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate” were not found in the search results, similar compounds such as “2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid tert-Butyl Ester” have been used as reagents in the synthesis of RET kinase inhibitors . It’s also used in the preparation of CDK4/6 inhibitors .Molecular Structure Analysis
The molecular structure of “Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate” can be represented by the InChI code1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12;/h13H,4-9H2,1-3H3 . This indicates that the compound contains 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate” include a molecular weight of 226.315 Da . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Supramolecular Chemistry and Crystal Structure Analysis
Research by Graus et al. (2010) explored the synthesis of cyclohexane-5-spirohydantoin derivatives, including compounds structurally related to tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate. Their study delved into the relationship between molecular and crystal structures, highlighting how substituents affect supramolecular arrangements without the inclusion of solvent molecules in the crystals. This work is significant for understanding the crystalline properties and potential applications in material science and supramolecular chemistry Graus et al., 2010.
Synthesis Methodologies
The synthesis of diazaspiro[4.4] nonane derivatives, as an example of a related compound, was improved by Ji Zhiqin (2004), demonstrating a method with higher efficiency and better yield. This research contributes to the broader field of synthetic organic chemistry by providing a more efficient route to synthesize complex spirocyclic compounds, which can be crucial for the development of new pharmaceuticals and materials Ji Zhiqin, 2004.
Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the versatility and potential of spirocyclic compounds for further chemical derivations. Their work is instrumental in accessing novel chemical spaces that are complementary to traditional piperidine systems, which are prevalent in medicinal chemistry Meyers et al., 2009.
Conformational Studies and Peptide Mimetics
Fernandez et al. (2002) investigated the synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides. Their work provides insights into the structural mimicry of dipeptides, crucial for developing peptide-based therapeutics with enhanced stability and specificity Fernandez et al., 2002.
Heterocyclic Chemistry and Potential Biomedical Applications
Silaichev et al. (2013) explored the spiro heterocyclization of pyrrole-diones with acyclic enamines, leading to derivatives of 1,7-diazaspiro[4.4]nonane. Their work, focusing on the crystalline and molecular structures, contributes to the development of novel heterocyclic compounds that may find applications in drug discovery and material science Silaichev et al., 2013.
Gomi et al. (2012) developed a practical synthesis for a key intermediate of a Rho–kinase inhibitor, demonstrating the relevance of such spirocyclic compounds in synthesizing biologically active molecules. This research underlines the importance of efficient synthetic routes in the production of pharmaceutical intermediates Gomi et al., 2012.
Propriétés
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)6-4-5-7-13-12/h13H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEVFMCHVPQPPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719159 |
Source


|
| Record name | tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate | |
CAS RN |
1246034-93-4 |
Source


|
| Record name | tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-4,5,8,8a-tetrahydro-3H-naphthalen-2-one](/img/structure/B566613.png)
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro- (9CI)](/img/no-structure.png)

![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)
![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)





![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)